molecular formula C3H8ClFN2O B6600505 3-amino-2-fluoropropanamide hydrochloride CAS No. 1989671-32-0

3-amino-2-fluoropropanamide hydrochloride

Cat. No.: B6600505
CAS No.: 1989671-32-0
M. Wt: 142.56 g/mol
InChI Key: FUNSVNKPXZKSAT-UHFFFAOYSA-N
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Description

3-amino-2-fluoropropanamide hydrochloride is a chemical compound with the molecular formula C₃H₈ClFN₂O and a molecular weight of 142.56 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an amino group, a fluorine atom, and an amide group.

Preparation Methods

The synthesis of 3-amino-2-fluoropropanamide hydrochloride involves several steps. One common method includes the reaction of 3-amino-2-fluoropropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amide . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-amino-2-fluoropropanamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-amino-2-fluoropropanamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-fluoropropanamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-amino-2-fluoropropanamide hydrochloride can be compared with other similar compounds such as 3-amino-2-chloropropanamide and 3-amino-2-bromopropanamide. These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and applications . The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity.

Properties

IUPAC Name

3-amino-2-fluoropropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSVNKPXZKSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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